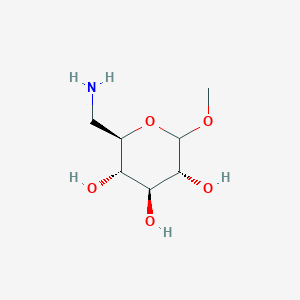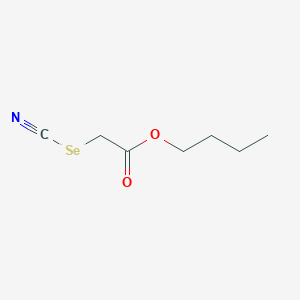
Butyl selenocyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl selenocyanoacetate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a butyl group, a selenocyano group, and an acetate moiety, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl selenocyanoacetate typically involves the reaction of butyl cyanoacetate with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide (SeO₂) as a selenium source. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl selenocyanoacetate undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenocyano group to selenol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or other reduced selenium compounds.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl selenocyanoacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing heterocycles and other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of butyl selenocyanoacetate involves its interaction with biological molecules and cellular pathways. The selenocyano group can undergo redox reactions, influencing cellular redox status and modulating the activity of redox-sensitive enzymes and proteins. This can lead to various biological effects, including antioxidant activity and modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Butyl cyanoacetate: Lacks the selenium atom, making it less reactive in redox processes.
Ethyl selenocyanoacetate: Similar structure but with an ethyl group instead of a butyl group, which may affect its reactivity and solubility.
Selenocyanates: General class of compounds containing the selenocyano group, but with different alkyl or aryl groups.
Uniqueness
Butyl selenocyanoacetate is unique due to the presence of both the butyl and selenocyano groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in redox reactions and form various derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63906-49-0 |
|---|---|
Fórmula molecular |
C7H11NO2Se |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
butyl 2-selenocyanatoacetate |
InChI |
InChI=1S/C7H11NO2Se/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
Clave InChI |
MQIZVJNTYOXPPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

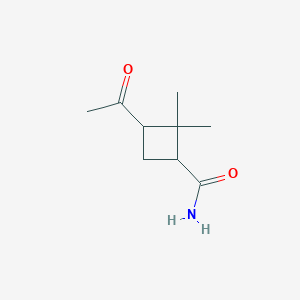


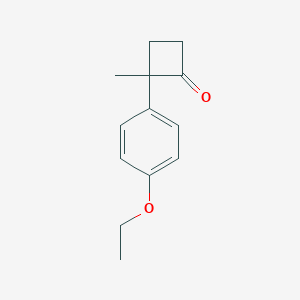
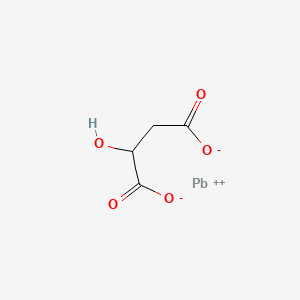
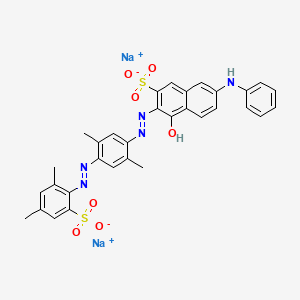
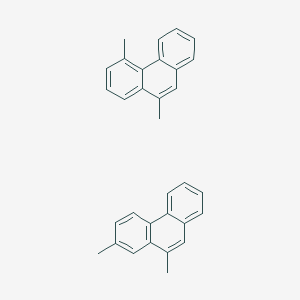

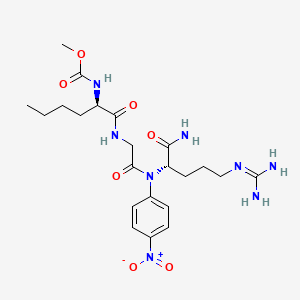
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
